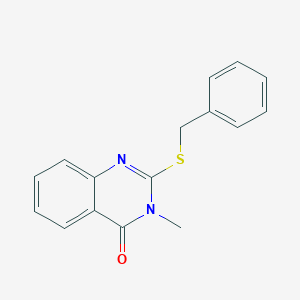
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.4 g/mol. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
准备方法
The synthesis of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
科学研究应用
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has been studied for its ability to inhibit various protein kinases, making it a potential candidate for anticancer drug development.
Medicine: Due to its kinase inhibition properties, it has shown promise in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
作用机制
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone involves the inhibition of multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound can interfere with cell signaling pathways that regulate cell growth, proliferation, and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
相似化合物的比较
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
2-Methylquinazolin-4-one: Known for its antiviral activity against influenza A virus.
3-(2′-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone: Exhibits significant antimicrobial activity.
2-Sulfanylquinazolin-4(3H)-one: Acts as a multi-kinase inhibitor with broad-spectrum anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in various fields.
属性
CAS 编号 |
90852-28-1 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4g/mol |
IUPAC 名称 |
2-benzylsulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-15(19)13-9-5-6-10-14(13)17-16(18)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI 键 |
JVMIYMFTRFSBBU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















